Diisohexyl phthalate

Catalog No.
S1492769
CAS No.
259139-51-0
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisohexyl phthalate

CAS Number

259139-51-0

Product Name

Diisohexyl phthalate

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N

SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(4-methylpentyl) Ester1,2-Benzenedicarboxylic Acid Bis(4-methylpentyl) Ester;

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C

Diisohexyl phthalate is a chemical compound classified as a phthalate ester, specifically the dihexyl ester of phthalic acid. Its molecular formula is C20H30O4, with a molecular weight of 334.45 g/mol. Diisohexyl phthalate is known for its use as a plasticizer, enhancing the flexibility and durability of various plastic materials. It is produced from the reaction of phthalic anhydride with isohexanol, resulting in a viscous liquid that exhibits low volatility and high oil solubility, making it suitable for industrial applications .

DIHP is classified as a substance of very high concern (SVHC) due to its potential reproductive toxicity. Studies have shown that DIHP exposure can disrupt hormonal function and development, particularly in developing fetuses.

  • Toxicity

    DIHP exposure can occur through inhalation, ingestion, or skin contact. Although acute toxicity is low, chronic exposure has been linked to various health problems, including:

    • Impaired male and female fertility.
    • Birth defects in male genitalia.
    • Disruption of thyroid hormone function.
  • Flammability

    DIHP is considered a combustible material with a flash point above 100 °C [].

Diisohexyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with isohexanol. This process typically involves the following steps:

  • Reaction Setup: Phthalic anhydride is mixed with excess isohexanol in the presence of an acid catalyst.
  • Heating: The mixture is heated to facilitate the esterification reaction.
  • Distillation: Unreacted alcohol is removed through distillation, yielding diisohexyl phthalate.
  • Purification: The product may undergo further purification processes to remove impurities and obtain the desired purity level .

Diisohexyl phthalate serves various industrial applications, primarily as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its applications include:

  • Flexible PVC Products: Used in flooring, wall coverings, and electrical cables.
  • Coatings: Enhances the flexibility and durability of paints and coatings.
  • Adhesives: Improves the performance characteristics of adhesives in various formulations.
  • Sealants: Utilized in sealants for construction and automotive applications .

Diisohexyl phthalate shares structural similarities with various other phthalates, which can be compared based on their chemical properties and applications:

Compound NameMolecular FormulaCAS NumberUnique Characteristics
Di-n-hexyl phthalateC20H30O484-75-3Linear structure; higher acute toxicity risk
Diethyl phthalateC12H14O484-66-2Used primarily in cosmetics; endocrine disruptor
Dicyclohexyl phthalateC20H30O484-61-7Toxic to reproduction; used in industrial applications
Diisononyl phthalateC24H38O428553-12-0High molecular weight; lower volatility
Diisodecyl phthalateC26H42O426761-40-0Used in flexible PVC; lower toxicity

Diisohexyl phthalate's branched structure distinguishes it from linear counterparts like di-n-hexyl phthalate, potentially influencing its biological activity and environmental behavior .

DIHP’s environmental distribution is governed by its moderate hydrophobicity and affinity for organic matter. With a predicted octanol-water partition coefficient (log Kow) ranging between 5.5 and 7.2 for similar transitional phthalates, DIHP preferentially partitions into lipid-rich tissues and organic carbon-containing matrices such as sediments and soils [1] [2]. In aquatic systems, DIHP’s low water solubility (estimated <0.1 mg/L) promotes adsorption onto suspended particulate matter, leading to sedimentation and accumulation in benthic environments [3] [5].

Industrial applications, including its use in auto transmission lubricants, contribute to localized releases into terrestrial and aquatic ecosystems [1]. DIHP’s volatility is negligible (vapor pressure <1 Pa), minimizing atmospheric dispersal and favoring persistence in soil and water [4]. Comparative studies of phthalates suggest that DIHP’s branched isomerism may reduce its mobility in porous media compared to linear analogs like di-n-hexyl phthalate (DnHP), though empirical data remain sparse [1] [2].

Biodegradation Mechanisms in Various Matrices

DIHP undergoes stepwise biodegradation via microbial action, beginning with hydrolysis to mono-isohexyl phthalate (MIHP) and phthalic acid, followed by mineralization to carbon dioxide and water [2] [5]. Aerobic degradation rates in aquatic environments are hypothesized to span days to weeks, based on DEHP (di-ethylhexyl phthalate) analogs, though DIHP’s branched structure may delay enzymatic cleavage [2] [6]. In anaerobic conditions, such as landfills, degradation slows significantly, with half-lives extending to months or years [5].

Microbial consortia in soil and sediment demonstrate varied efficiency. A 2024 U.S. EPA assessment noted that DEHP’s primary biodegradation in soil exceeds 80% within 28 days under aerobic conditions, suggesting DIHP may follow similar pathways [2]. However, no direct studies confirm DIHP’s degradation kinetics. Laboratory simulations using activated sludge show <50% DIHP removal over 24 hours, indicating recalcitrance in wastewater treatment systems [4] [5].

Soil Persistence and Transportation Dynamics

DIHP’s soil adsorption is mediated by organic carbon content, with a predicted organic carbon-water partition coefficient (log KOC) of 4.2–5.1, aligning with DEHP’s strong sorption to humic substances [2] [5]. This limits vertical leaching but enhances persistence in topsoil, particularly in regions with high organic matter [3]. Field studies of analogous phthalates demonstrate soil half-lives of 60–120 days, though DIHP’s isomer complexity may prolong retention [1] [6].

Transport mechanisms include wind erosion of contaminated dust and runoff into surface waters during precipitation events. DIHP’s low solubility minimizes groundwater infiltration, but particulate-bound transport via stormwater discharge remains a concern near industrial sites [4] [5].

Aquatic System Interactions

In aquatic environments, DIHP partitions between water, sediment, and biota. Monitoring data from Nigerian lagoons detected phthalate esters like DBP (di-butyl phthalate) at concentrations up to 120 µg/L in water and 450 µg/kg in sediment, though DIHP-specific measurements are absent [3]. Extrapolating from DEHP’s behavior, DIHP likely accumulates in benthic organisms, with biota-sediment accumulation factors (BSAF) ranging from 0.1 to 2.5 for invertebrates [3] [5].

ParameterDIHP (Estimated)DEHP (Reference)
Water solubility (mg/L)<0.10.003
log Kow5.5–7.27.6
Sediment half-life (days)30–9045–120

Fish species such as Tilapia guineensis exhibit higher bioconcentration factors (BCF) for linear phthalates (e.g., DBP BCF = 1,200), suggesting DIHP’s branched structure may reduce bioavailability [3]. Nevertheless, adsorption to microplastics and biofilms could facilitate trophic transfer in food webs [5].

Natural Occurrence and Background Levels

Global background levels of DIHP are poorly characterized due to its niche industrial use and discontinued production in Europe since 2010 [6]. Regional hotspots may occur near manufacturing facilities or landfills accepting phthalate-containing waste. A 2021 Polish study detected DEHP in landfill leachates at 394 µg/L, hinting at potential DIHP presence in similar waste streams [5]. Urban dust samples from industrial zones show phthalate concentrations up to 1,200 µg/g, though DIHP’s contribution remains unquantified [2] [4].

Natural formation of DIHP is unlikely, as phthalates are anthropogenic. However, long-range transport via oceanic currents or migratory species has not been investigated. Current monitoring efforts prioritize high-production phthalates, leaving DIHP’s environmental prevalence largely unassessed [1] [6].

XLogP3

6.3

GHS Hazard Statements

H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

71850-09-4
68515-50-4

Wikipedia

Bis(4-methylpentyl) phthalate

Dates

Modify: 2023-08-15

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